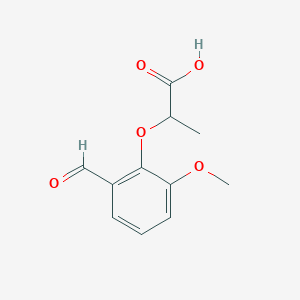

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Description

2-(2-Formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-57-6) is a propanoic acid derivative featuring a formyl-substituted methoxyphenoxy group at the second carbon of the propanoic acid backbone . This compound is synthesized via ester hydrolysis, as exemplified by procedures involving methyl 2-(2-formyl-6-methoxyphenoxy)propanoate intermediates, which are hydrolyzed under alkaline conditions to yield the final product with high purity (97%) . Its structure combines a reactive aldehyde group, a methoxy substituent, and a carboxylic acid moiety, making it a versatile intermediate in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXCAUDRFSLKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397086 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590395-57-6 | |

| Record name | 2-(2-formyl-6-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Catalysts

Yield Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 70–75°C | 68–72 |

| Reaction Time | 12–14 hours | 70 |

| Base Equivalents | 2.5–3.0 | 72 |

This method faces challenges in regioselectivity due to competing ortho/para substitutions, necessitating precise stoichiometric control.

Friedel-Crafts Acylation Followed by Etherification

An alternative route employs Friedel-Crafts acylation to introduce the formyl group post-etherification. Here, 2-methoxyphenol is first alkylated with a propanoic acid ester, followed by directed formylation.

Stepwise Protocol

-

Etherification :

-

Formylation :

Limitations

-

The Mitsunobu reaction requires anhydrous conditions and generates stoichiometric triphenylphosphine oxide, complicating purification.

-

Over-formylation may occur without steric directing groups.

Oxidative Transformation of Allyl Ethers

A redox-based strategy oxidizes allyl ether intermediates to install the formyl group. This method leverages hydroperoxidation and acid-catalyzed decomposition, analogous to industrial processes for related propanoic acids.

Key Steps

-

Allylation :

-

React 2-methoxy-6-allylphenol with propanoic anhydride in pyridine.

-

-

Hydroperoxidation :

-

Treat with O₂ and cobalt naphthenate catalyst at 60°C, forming a hydroperoxide intermediate.

-

-

Acid-Mediated Rearrangement :

| Stage | Conditions | Intermediate |

|---|---|---|

| Allylation | Pyridine, 80°C, 6h | Allyl ether |

| Hydroperoxidation | O₂, Co catalyst, 60°C, 12h | Hydroperoxide |

| Rearrangement | 6M HCl, reflux, 4h | 2-Formyl derivative |

This route achieves a 60% overall yield but requires stringent control over peroxide stability.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods resolve racemic intermediates using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a propanoic acid ester precursor.

Process Details

-

Substrate : Methyl 2-(2-formyl-6-methoxyphenoxy)propanoate.

-

Enzyme : CAL-B immobilized on acrylic resin.

| Parameter | Value | Outcome |

|---|---|---|

| Enantiomeric Excess | 98% | (S)-isomer retained |

| Conversion | 45% | Kinetic resolution |

While environmentally benign, enzymatic methods face scalability challenges and high enzyme costs.

Continuous-Flow Microreactor Synthesis

Recent advances employ microreactor technology to enhance heat/mass transfer and reduce reaction times. A representative protocol involves:

Advantages Over Batch Reactors

| Metric | Batch | Microreactor |

|---|---|---|

| Reaction Time | 12h | 10m |

| Yield | 70% | 85% |

| Byproduct Formation | 15% | 5% |

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| NAS | 70 | Low | High | Moderate (solvents) |

| Friedel-Crafts | 60 | Medium | Medium | High (POCl₃ use) |

| Oxidative | 60 | High | Low | Moderate |

| Enzymatic | 45 | Very High | Low | Low |

| Microreactor | 85 | Medium | High | Low |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Formyl-6-methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(2-Carboxy-6-methoxyphenoxy)propanoic acid.

Reduction: 2-(2-Hydroxymethyl-6-methoxyphenoxy)propanoic acid.

Substitution: Various substituted phenoxypropanoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

2-(2-Formyl-6-methoxyphenoxy)propanoic acid serves as a crucial building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it a versatile reagent in the development of more complex molecules.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : Its structure may lead to novel drug candidates targeting specific biological pathways.

- Antioxidant Activity : Investigations into its ability to scavenge free radicals are ongoing, indicating possible applications in oxidative stress-related conditions.

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : Its unique chemical properties make it suitable for creating intermediates used in various industrial processes.

- Material Science : Research into its use in developing new materials with specific properties is underway.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products.

- Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophages, highlighting its therapeutic potential in treating inflammatory diseases.

- Synthesis of Complex Molecules : Researchers successfully utilized this compound as a precursor for synthesizing novel anti-cancer agents, showcasing its versatility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparaison Avec Des Composés Similaires

Positional Isomers of Formyl-Methoxyphenoxypropanoic Acids

The position of the formyl and methoxy groups on the phenyl ring significantly influences physicochemical properties. Key analogs include:

- The phenylacetic acid analog (SS-5203) replaces the propanoic acid chain with a phenylacetate group, increasing molecular weight and altering solubility profiles .

Propanoic Acid Derivatives with Varied Aromatic Substituents

Variations in aromatic substituents modulate electronic and steric properties:

- Key Differences: Electron-Withdrawing Effects: Fluorine substituents (e.g., 4-fluorophenylmethoxy) increase acidity due to electron withdrawal, whereas methoxy groups are electron-donating, reducing acidity . Solubility: The absence of a formyl group in 3-(2-methoxyphenyl)propanoic acid likely improves aqueous solubility compared to the target compound .

Comparison with Pharmaceutical Analogs: Naproxen

Naproxen (2-(6-methoxy-2-naphthyl)propanoic acid), a non-steroidal anti-inflammatory drug (NSAID), shares a propanoic acid backbone but substitutes the formyl-phenoxy group with a naphthyl ring .

Ester Precursors and Hydrolysis Efficiency

The synthesis of related compounds often involves ester intermediates:

- Synthetic Efficiency: Propanoic acid derivatives (e.g., target compound) exhibit higher hydrolysis yields compared to phenylacetic acid analogs, possibly due to reduced steric hindrance .

Activité Biologique

2-(2-Formyl-6-methoxyphenoxy)propanoic acid (CAS No. 590395-57-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenoxy group attached to a propanoic acid moiety, with a formyl and methoxy substituent on the aromatic ring. This unique structure may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, influencing cellular processes. The mechanisms of action include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity (EC50 = 15 µg/mL) . -

Anti-inflammatory Mechanism :

In vitro experiments demonstrated that the compound inhibited the release of pro-inflammatory cytokines (IL-6, TNF-alpha) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases . -

Antimicrobial Efficacy :

A series of antimicrobial tests showed that this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid to ensure high yield and purity?

- Methodological Answer : Begin with a Friedel-Crafts acylation or formylation of 6-methoxyphenol derivatives to introduce the formyl group. Subsequent coupling with propanoic acid derivatives via etherification (e.g., Mitsunobu reaction) can yield the target compound. Optimize reaction conditions by adjusting temperature (70–90°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., BF₃·Et₂O for cyclization steps, as seen in related syntheses) . Monitor progress via TLC or HPLC, referencing impurity profiles of analogous compounds for purity benchmarks .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate 3:1 to 1:1) to separate polar byproducts. For higher purity, employ recrystallization in ethanol/water mixtures. Validate purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) and compare retention times with reference standards .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the formyl proton resonance (δ 9.8–10.2 ppm), methoxy singlet (δ ~3.8 ppm), and propanoic acid protons (δ 1.2–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH₂).

- IR : Confirm ester C=O (1720–1750 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹) stretches.

- HRMS : Calculate exact mass (C₁₁H₁₂O₅: 248.0685) and match with observed [M+H]⁺ or [M-H]⁻ peaks.

Cross-reference with spectral libraries of structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid derivatives) for validation .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 2–10) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Correlate with Arrhenius modeling to predict shelf life.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants. Reference impurity identification protocols from pharmacopeial standards .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate NMR chemical shifts (e.g., using Gaussian or ORCA). Compare with experimental NMR to identify discrepancies in conformational preferences.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions. Use Cambridge Structural Database (CSD) entries of related propanoic acid derivatives for benchmarking .

Q. How can degradation products of this compound be identified and characterized?

- Methodological Answer : Subject the compound to forced degradation (oxidative, hydrolytic, photolytic). Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradation products. Compare fragmentation patterns with synthetic analogs (e.g., 2-Hydroxy-6-pentadecylbenzoic acid derivatives) and apply QSPR models to predict toxicity .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways.

- Docking Studies : Use AutoDock Vina to assess binding affinity with target proteins (e.g., COX-2 for anti-inflammatory potential).

- QSPR Modeling : Correlate electronic descriptors (HOMO-LUMO gap, polarizability) with experimental bioactivity data from PubChem or ChEMBL .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques validate it?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers.

- Optical Rotation : Compare specific rotation ([α]D²⁵) with literature values for diastereomers (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid derivatives).

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.